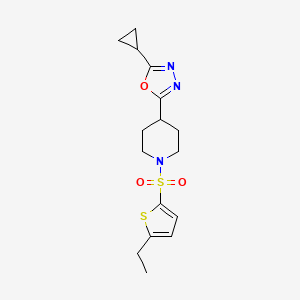
2-Cyclopropyl-5-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclopropyl-5-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel compound that belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C16H21N3O3S2 with a molecular weight of 367.5 g/mol. The structure includes a cyclopropyl group, a piperidine moiety, and a sulfonyl group attached to a thiophene ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃S₂ |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 1235232-91-3 |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. A study evaluating the antimicrobial efficacy of synthesized oxadiazole derivatives reported promising results, with several compounds showing lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazoles has been well-documented. In one study, derivatives demonstrated notable inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process. Compounds with similar structures exhibited IC50 values lower than that of diclofenac, a commonly used anti-inflammatory drug . For instance, some derivatives showed IC50 values around 110 μg/mL compared to diclofenac's 157 μg/mL.
Antidiabetic Activity
Oxadiazole derivatives have also been explored for their antidiabetic properties. Studies suggest that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Research on related compounds indicated their ability to modulate glucose transport and metabolism in vitro .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, potentially influencing central nervous system activity.
- Antioxidant Activity : Some studies suggest that oxadiazoles can scavenge free radicals and reduce oxidative stress.
Synthesis and Evaluation
A synthesis study focused on creating new oxadiazole derivatives highlighted the successful development of compounds with enhanced biological activity. The synthesized derivatives were characterized using various spectroscopic techniques (FTIR, NMR) and evaluated for their antimicrobial and anti-inflammatory activities .
Cytotoxicity Studies
In vitro cytotoxicity assays against cancer cell lines revealed that certain oxadiazole derivatives exhibited significant cytotoxic effects. For example, flow cytometry analysis demonstrated induction of apoptosis in cancer cells treated with these compounds . Specific derivatives showed IC50 values in the micromolar range against breast cancer cell lines.
Propiedades
IUPAC Name |
2-cyclopropyl-5-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-2-13-5-6-14(23-13)24(20,21)19-9-7-12(8-10-19)16-18-17-15(22-16)11-3-4-11/h5-6,11-12H,2-4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMORNWSRWWXRAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













